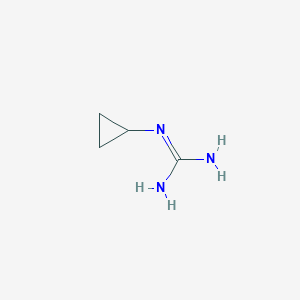

N-Cyclopropylguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Cyclopropylguanidine is an organic compound . It is also known as 1-cyclopropylguanidine . The CAS number for this compound hydrochloride is 207974-05-8 and for this compound acetate is 1559064-05-9 .

Synthesis Analysis

The synthesis of guanidines, including this compound, has been a topic of interest in recent years . Various methods have been developed, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis

The molecular formula for this compound hydrochloride is C4H9N3.ClH and for this compound acetate is C4H9N3.C2H4O2 . The molecular weight for the hydrochloride form is 135.6 and for the acetate form is 159.19 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . . More detailed physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

L-Aminoguanidine in Plant Stress Responses

L-Aminoguanidine, a guanidine derivative, is primarily known as a diamine oxidase inhibitor but is also utilized in exploring plant abiotic stress responses. It modulates polyamine-related mechanisms in plants, suggesting its potential as a research tool for studying stress tolerance mechanisms in agriculture (Köhler & Szepesi, 2023).

Antimutagenic and Radioprotective Effects of Stobadine

Stobadine, another related compound, exhibits antimutagenic effects and provides radioprotective benefits. Its ability to decrease the mutagenic effect of cyclophosphamide and protect against radiation suggests its utility in cancer research and therapy (Chorvatovičová et al., 1999).

Antibacterial Agents and Supragingival Plaque Control

Guanidine derivatives, including bisguanide antiseptics, have been investigated for their antibacterial properties, particularly in controlling supragingival plaque. This application underlines the importance of guanidine derivatives in dental research and their potential in developing oral hygiene products (Eley, 1999).

Metaiodobenzylguanidine in Medical Imaging and Therapy

Metaiodobenzylguanidine, a radioiodinated guanidine derivative, is widely used in medical imaging and therapy, particularly for diagnosing and treating neuroendocrine tumors. Its biodistribution, pharmacokinetics, and therapeutic efficacy underscore the critical role of guanidine derivatives in nuclear medicine (Wafelman et al., 1994).

Safety and Hazards

Mechanism of Action

Target of Action

N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .

Mode of Action

This compound interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with this compound . The first rate-limiting step is the binding of this compound to the flavin ring, which simultaneously proceeds with the ring-opening of the this compound cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of an imine state . This state accumulates during the oxidation of this compound in MSOX . The conformation of this compound was found to be crucial for reactions following the formation of the this compound adduct .

Properties

IUPAC Name |

2-cyclopropylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168627-33-6 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)